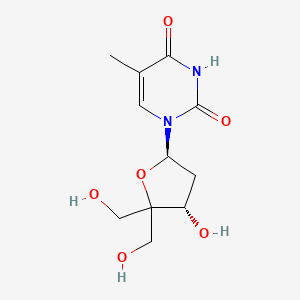

4'-C-hydroxymethylthymidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O6 |

|---|---|

Molecular Weight |

272.25 g/mol |

IUPAC Name |

1-[(2R,4S)-4-hydroxy-5,5-bis(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O6/c1-6-3-13(10(18)12-9(6)17)8-2-7(16)11(4-14,5-15)19-8/h3,7-8,14-16H,2,4-5H2,1H3,(H,12,17,18)/t7-,8+/m0/s1 |

InChI Key |

ADFROXGIZKNJBH-JGVFFNPUSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H](C(O2)(CO)CO)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)CO)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 C Hydroxymethylthymidine and Its Derivatives

Stereoselective Synthesis of 4'-C-Hydroxymethylthymidine Precursors

The creation of the key 4'-C-hydroxymethyl-2'-deoxyribose moiety is a central challenge in the synthesis of this compound. Researchers have devised several stereoselective approaches to construct this crucial precursor, ensuring the correct spatial arrangement of the hydroxymethyl group.

Carbohydrates serve as versatile starting materials for the synthesis of complex molecules due to their inherent chirality. The stereoselective synthesis of precursors for this compound often begins with readily available sugars, which provide a scaffold with pre-defined stereocenters. These templates are then chemically modified through a series of reactions to introduce the desired functionalities and achieve the target 4'-C-branched structure. This approach allows for a high degree of control over the stereochemical outcome of the synthesis.

One common strategy involves the use of a D-glucose derivative, which is transformed through a series of steps including protection, oxidation, and chain extension to yield the desired 4'-C-substituted pentofuranose. The stereochemistry at the newly created C4' center is carefully controlled through the choice of reagents and reaction conditions.

An alternative and widely utilized method for the synthesis of 4'-C-hydroxymethyl nucleosides involves the hydroxymethylation of nucleoside 5'-aldehydes. acs.org This approach begins with a pre-formed nucleoside, which is then oxidized at the 5'-position to generate a 5'-aldehyde. This aldehyde intermediate subsequently undergoes a hydroxymethylation reaction, typically through an aldol-type condensation with formaldehyde.

The stereoselectivity of this addition is a critical aspect of this methodology. The reaction often yields a mixture of diastereomers, which can be separated by chromatographic techniques. The ratio of these diastereomers can be influenced by factors such as the reaction solvent, temperature, and the presence of specific catalysts.

Asymmetric synthesis provides a powerful tool for the enantioselective construction of chiral molecules. In the context of this compound precursors, asymmetric strategies have been developed to synthesize C4'-α-carboxylated 2'-deoxynucleosides. acs.orgacs.org These carboxylated derivatives serve as key intermediates that can be subsequently reduced to the desired hydroxymethyl group.

A notable approach involves the synthesis of a methyl 5-O-benzyl-3-O-tert-butyldimethylsilyl-4α-methoxycarbonyl-2-deoxyribofuranoside from dimethyl L-tartrate. acs.orgacs.org This method establishes the desired stereochemistry at the C4' position early in the synthetic sequence.

Furthermore, the preparation of oxetanone derivatives has emerged as a strategy to control stereochemistry. acs.org By forming a β-lactone between the 3'-hydroxyl group and the 4'α-carboxy group, a bicyclic system is created. This rigid structure can direct the subsequent introduction of the nucleobase with high stereoselectivity. The stereochemical outcome of the base introduction can be influenced by the choice of solvent, with nonpolar solvents favoring endo-selectivity and polar solvents like acetonitrile favoring the exo-anomers. acs.org

Coupling Reactions for Nucleoside Formation

Once the appropriately functionalized 4'-C-substituted sugar moiety is prepared, the next crucial step is the formation of the N-glycosidic bond with the nucleobase, in this case, thymine (B56734).

The coupling of a 4-C-substituted sugar derivative with a nucleobase, known as a glycosidation reaction, is a cornerstone of nucleoside synthesis. nih.gov In this process, the sugar donor, typically activated at the anomeric carbon, reacts with a silylated nucleobase in the presence of a Lewis acid catalyst.

For the synthesis of this compound, a 4-C-hydroxymethyl-2-deoxyribofuranosyl donor is coupled with silylated thymine. The stereochemical outcome of this reaction, yielding either the desired β-anomer or the undesired α-anomer, is a critical consideration. The choice of the sugar donor's protecting groups, the Lewis acid, and the reaction conditions all play a significant role in determining the anomeric selectivity.

| Reaction Component | Role in Glycosidation | Example |

| Sugar Donor | Provides the modified sugar moiety | 1-O-acetyl-2-deoxy-4-C-(acetoxymethyl)ribofuranose |

| Nucleobase | Provides the heterocyclic base | Silylated Thymine |

| Lewis Acid Catalyst | Activates the sugar donor | Tin tetrachloride (SnCl4) |

| Solvent | Influences reaction rate and selectivity | Acetonitrile |

Synthesis of Oligodeoxynucleotides Containing this compound

The incorporation of modified nucleosides like this compound into synthetic oligodeoxynucleotides (ODNs) is essential for studying their biological properties and potential therapeutic applications. This is typically achieved using automated solid-phase synthesis.

The this compound monomer is first converted into a phosphoramidite derivative. This phosphoramidite building block is then used in standard automated DNA synthesis protocols to be incorporated at specific positions within an oligonucleotide sequence. The synthesis of ODNs containing sensitive modifications can be challenging, and specialized deprotection and cleavage conditions may be required to preserve the integrity of the modified nucleoside. mdpi.commtu.edu

The successful synthesis of these modified oligodeoxynucleotides allows for detailed investigations into their structural and functional properties, such as their effects on DNA duplex stability and their interactions with various enzymes.

Derivatization Strategies of the 4'-C-Hydroxymethyl Group

A significant derivatization strategy involves the attachment of a second nucleobase to the 4'-C-hydroxymethyl group, creating a "double-headed" nucleoside. These unique structures contain two nucleobases linked to the same sugar moiety and have been investigated for their ability to modulate the stability of nucleic acid duplexes. semanticscholar.org

A common synthetic pathway to achieve this begins with the selective protection of the hydroxyl groups of this compound. For instance, starting from 3′-O-(tert-butyldimethylsilyl)-4′-(hydroxymethyl)thymidine, the 4'-hydroxymethyl group can be activated. semanticscholar.orgnih.gov This is typically achieved by converting the hydroxyl group into a good leaving group, such as a triflate. The resulting triflate derivative then serves as an electrophile for nucleophilic substitution by a second nucleobase, such as adenine (B156593) or thymine. semanticscholar.orgnih.gov This reaction results in the formation of a methylene bridge connecting the 4'-carbon of the thymidine (B127349) sugar to the incoming nucleobase. nih.gov

Following the coupling reaction, standard deprotection steps are carried out to remove protecting groups from the sugar and the exocyclic amino groups of the newly introduced base (if present), yielding the final double-headed nucleoside. semanticscholar.org These monomers can then be phosphitylated and incorporated into oligonucleotides using standard solid-phase synthesis protocols. semanticscholar.org Studies on oligonucleotides containing these double-headed nucleosides have shown that they can participate in Watson-Crick base pairing and influence duplex stability. nih.gov For example, a single incorporation of a double-headed nucleoside was found to increase the melting temperature (Tm) of a DNA duplex by 4 °C compared to a normal duplex, indicating enhanced stability. nih.gov

| Compound Name | Attached Nucleobase | Synthetic Precursor | Key Reaction Step |

|---|---|---|---|

| 4′-C-((N6-benzoyladenin-9-yl)methyl)thymidine | N6-Benzoyladenine | 3′-O-(tert-butyldimethylsilyl)-4′-(trifluoromethanesulfonylmethyl)thymidine | Nucleophilic substitution with adenine |

| 4′-C-((Thymin-1-yl)methyl)thymidine | Thymine | 3′-O-(tert-butyldimethylsilyl)-4′-(trifluoromethanesulfonylmethyl)thymidine | Nucleophilic substitution with thymine |

The 4'-C-hydroxymethyl group is a prime site for modifications aimed at enhancing the therapeutic potential of nucleosides, particularly in the context of antisense oligonucleotides (ASOs). ASOs are short, synthetic nucleic acid strands designed to bind to a specific mRNA sequence, thereby modulating protein expression. Chemical modifications are crucial for improving their efficacy, stability, and pharmacokinetic properties.

Modifications at the 4'-position can significantly enhance nuclease resistance, which is a major challenge for unmodified oligonucleotides. nih.govbohrium.com Furthermore, these modifications can influence binding affinity to the target RNA and the ability of the resulting ASO to activate RNase H, an enzyme that degrades the RNA strand of an RNA/DNA duplex. nih.gov

A prominent strategy involves extending the 4'-C-hydroxymethyl group to a 4'-C-aminoethyl or 4'-C-(N-alkyl)aminoethyl side chain. The synthesis of these analogs often starts from a suitable carbohydrate precursor, such as diacetone-D-glucofuranose, to generate a 4-C-hydroxyethyl pentofuranose intermediate. nih.govbohrium.com The hydroxyl group is then converted to an azide via a Mitsunobu reaction. nih.gov After glycosylation with thymine, the azide is reduced to a primary amine (e.g., via a Staudinger reaction) to yield the 4'-C-aminoethylthymidine (4'-AE-T) analog. nih.gov Further N-alkylation can be performed to produce derivatives like 4'-C-[(N-methyl)aminoethyl]-thymidine (4'-MAE-T). nih.govnih.gov

Oligonucleotides incorporating these 4'-C-aminoethyl modified nucleosides have demonstrated markedly improved resistance to nucleolytic degradation compared to their unmodified counterparts. nih.govnih.gov While these modifications can sometimes slightly decrease the thermal stability (melting temperature) of the duplex with target RNA, they often maintain the ability to elicit an RNase H response, a critical mechanism for the action of many ASOs. nih.govresearchgate.net The introduction of N-alkyl groups of varying lengths allows for the fine-tuning of properties such as lipophilicity and nuclease resistance. researchgate.netmdpi.com For example, studies have shown that 4'-C-(N-ethyl)aminoethyl (4'-EAE-T) and 4'-C-(N-butyl)aminoethyl (4'-BAE-T) modifications confer enhanced nuclease stability while maintaining RNA binding affinities similar to the 4'-MAE-T analog. researchgate.net

| Compound Name | 4'-C-Modification | Key Synthetic Intermediate | Enhanced Property |

|---|---|---|---|

| 4'-C-Aminoethylthymidine (4'-AE-T) | -CH2CH2NH2 | 4-C-(2-azidoethyl)-ribofuranose | Nuclease resistance |

| 4'-C-[(N-methyl)aminoethyl]-thymidine (4'-MAE-T) | -CH2CH2NHCH3 | 4'-C-Aminoethylthymidine | Improved nuclease resistance and DNA stability |

| 4'-C-(N-ethyl)aminoethylthymidine (4'-EAE-T) | -CH2CH2NHCH2CH3 | 4'-C-Aminoethylthymidine | Highest nuclease stability among N-alkyl analogs |

| 4'-C-(N-butyl)aminoethylthymidine (4'-BAE-T) | -CH2CH2NH(CH2)3CH3 | 4'-C-Aminoethylthymidine | Enhanced nuclease resistance |

Molecular and Cellular Mechanisms of Action in Research Models

Interaction with DNA Polymerases and Reverse Transcriptases

Once converted to its triphosphate form, 4'-C-hydroxymethylthymidine triphosphate (HM-dTTP) can serve as a substrate for DNA polymerases and reverse transcriptases, interfering with DNA synthesis. The mechanism of action typically involves competitive inhibition with the natural substrate, deoxythymidine triphosphate (dTTP), and subsequent incorporation into the growing DNA chain.

The incorporation of a modified nucleotide like HM-dTTP can disrupt the normal process of DNA elongation. While possessing a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond with the next incoming nucleotide, the presence of the 4'-hydroxymethyl group can induce steric hindrance within the active site of the polymerase. This can lead to difficulties in the translocation of the polymerase along the DNA template, causing pausing of DNA synthesis.

Furthermore, the altered sugar pucker conformation due to the 4'-substitution can affect the geometry of the primer terminus, potentially leading to a less favorable conformation for the addition of the next nucleotide. In some cases, this can result in obligate chain termination, where no further nucleotides can be added. For other analogs with modifications at the 4'-position, it has been observed that they can act as non-obligate chain terminators, where the rate of subsequent nucleotide incorporation is significantly reduced.

The efficiency with which HM-dTTP is incorporated by different polymerases is a critical factor in its biological activity. DNA polymerases have evolved to be highly selective for their natural substrates, and any modification can affect the efficiency of incorporation. Studies with other C5-modified dNTPs have shown that the nature and size of the modification can impact the incorporation efficiency dntb.gov.ua.

It is often observed that viral reverse transcriptases have a more promiscuous active site compared to human DNA polymerases. This can lead to a higher efficiency of incorporation of nucleoside analogs by viral enzymes, providing a basis for selective antiviral activity. The incorporation efficiency is a key parameter in determining the potency of a nucleoside analog inhibitor.

The fidelity of DNA replication is crucial for maintaining genomic integrity. The incorporation of a modified nucleotide can potentially decrease the fidelity of the DNA polymerase, leading to an increased rate of mutations. The altered structure of the templating base pair after the incorporation of HM-dTTP could lead to misincorporation of the subsequent nucleotide. Epigenetic modifications such as methylation and hydroxymethylation of cytosine have been shown to alter the activity and fidelity of translesion DNA polymerases nih.govdntb.gov.uanih.gov. While this pertains to base modifications, it highlights the sensitivity of polymerases to subtle changes in the DNA structure.

Following the incorporation of a nucleotide, DNA polymerases undergo a series of conformational changes to translocate to the next position on the template strand khanacademy.org. The presence of a bulky group at the 4'-position of the sugar in the newly incorporated nucleotide can interfere with this translocation process. Structural studies on DNA polymerases with modified nucleotides have revealed that the enzyme and the modified substrate can mutually modulate their conformations dntb.gov.uasemanticscholar.org. However, significant steric hindrance could impede the movement of the polymerase, leading to dissociation of the enzyme from the DNA template.

Interaction with RNA Polymerases

The interaction of this compound triphosphate with RNA polymerases is less well-characterized. In general, RNA polymerases utilize ribonucleoside triphosphates (NTPs) as substrates for RNA synthesis. However, some nucleoside analogs can be recognized and incorporated by viral RNA-dependent RNA polymerases (RdRps), which are key enzymes in the replication of RNA viruses.

Should this compound triphosphate be recognized by an RNA polymerase, its incorporation into a growing RNA chain could lead to the inhibition of RNA synthesis through several mechanisms. Similar to its effect on DNA polymerases, the incorporated analog could act as a chain terminator, either immediately or in a delayed fashion nih.govmdpi.comnih.gov. The 4'-hydroxymethyl group could cause steric clashes with incoming NTPs, thereby halting further elongation.

Alternatively, the incorporated analog might not cause immediate chain termination but could affect the processivity of the RNA polymerase or introduce errors during RNA synthesis. Some nucleoside analogs act as mutagens, where their incorporation leads to ambiguities in the template strand during subsequent rounds of replication, ultimately leading to an "error catastrophe" for the virus mdpi.com. The specific mechanism of inhibition would depend on the particular RNA polymerase and the precise structural changes induced by the incorporated this compound monophosphate. Further studies are necessary to elucidate the potential interaction of this compound with various RNA polymerases and its consequent effects on RNA synthesis.

Based on a comprehensive search for scientific literature, there is currently no publicly available research data specifically detailing the molecular and cellular mechanisms of action for the compound “this compound” within the scope of the requested topics.

Specifically, information regarding the following is not available:

Molecular Targets Beyond Nucleic Acid Synthesis:There is no available information identifying or suggesting any molecular targets for this compound outside of its potential role in nucleic acid synthesis.

Therefore, it is not possible to provide a scientifically accurate article on "this compound" that adheres to the requested outline and content requirements. Research on related but distinct compounds, such as 4'-thiothymidine (B166157) or other 4'-substituted analogs, exists but cannot be used to describe the specific properties of this compound.

Pre Clinical Biological Activity in in Vitro and Non Human in Vivo Models

Antiviral Activity in Cell Culture Models

The introduction of a hydroxymethyl group at the 4'-position of thymidine (B127349) is a structural modification intended to confer antiviral properties. Research in this area has explored the activity of such compounds against a variety of viruses, with a significant focus on human immunodeficiency virus (HIV).

While specific data on the antiviral activity of 4'-C-hydroxymethylthymidine is limited in publicly available literature, the broader class of 4'-substituted nucleosides has demonstrated significant potential, particularly against HIV-1. For instance, the related compound (-)-(2R,4R)-1-(2-hydroxymethyl-1,3-dioxolan-4-yl)thymine (DOT) has shown noteworthy activity against clinically significant nucleoside reverse transcriptase inhibitor (NRTI)-resistant HIV-1 mutants. nih.gov This suggests that modifications at and around the 4'-position can lead to compounds that overcome common resistance mechanisms.

The anti-HIV activity of 4'-substituted-2'-deoxynucleosides is influenced by the nature of the substituent at the 4'-position. Studies have shown that sterically less demanding substituents tend to result in more potent anti-HIV activity. nih.gov While a hydroxymethyl group is not the most potent in the series, the principle of 4'-substitution remains a valid strategy for developing novel antiviral agents. nih.govnih.govelsevierpure.com

General findings for 4'-substituted nucleosides indicate a spectrum of activity against various RNA and DNA viruses, though specific data for this compound remains elusive in readily accessible scientific literature.

Nucleoside analogs typically exert their antiviral effect by targeting the viral replication process. As a thymidine analog, this compound is expected to be intracellularly phosphorylated to its triphosphate form. This triphosphate metabolite would then act as a competitive inhibitor of the viral reverse transcriptase (RT) or DNA polymerase. immunopaedia.org.zanih.gov

Upon incorporation into the growing viral DNA chain, these analogs can act as chain terminators, thereby halting the replication process. immunopaedia.org.za The presence of the 4'-C-hydroxymethyl group is hypothesized to interfere with the proper positioning of the subsequent nucleoside triphosphate, thus preventing the formation of the phosphodiester bond and terminating DNA synthesis. The inhibition mechanism of nucleoside analogues as HIV-1 reverse transcriptase inhibitors is a well-established field of study. nih.gov

The emergence of drug-resistant viral strains is a major challenge in antiviral therapy. For nucleoside reverse transcriptase inhibitors (NRTIs), resistance often arises from mutations in the viral reverse transcriptase enzyme that either decrease the incorporation of the NRTI or enhance its removal from the terminated DNA chain. drugtargetreview.comimrpress.com

While specific resistance studies for this compound are not detailed in the available literature, research on other 4'-substituted nucleosides provides some insights. For example, certain 4'-substituted nucleosides have shown activity against known drug-resistant HIV-1 variants. nih.govelsevierpure.com The unique structural feature at the 4'-position may hinder the development of resistance or allow the compound to remain active against RT enzymes that have developed resistance to conventional NRTIs. The design of novel nucleosides with high activity against multidrug-resistant HIV is an ongoing area of research. nih.gov

Countermeasures to resistance development often involve combination therapy with antiviral agents that have different mechanisms of action.

Anticancer Activity in Cell Lines and Animal Models

The investigation of nucleoside analogs as anticancer agents is a cornerstone of cancer chemotherapy. These compounds can interfere with DNA synthesis and repair, leading to the inhibition of cancer cell proliferation and induction of cell death.

While direct and extensive studies on the antiproliferative activity of this compound are not prominently featured in the available scientific literature, related compounds offer some indications. For instance, a study on 4'-C-hydroxymethyl-2'-fluro-D-arabinofuranosylpurine nucleosides, which share the 4'-C-hydroxymethyl modification, reported that the clofarabine (B1669196) analogue showed slight cytotoxicity in CCRF-CEM leukemia cells. This suggests that the 4'-C-hydroxymethyl moiety is compatible with cytotoxic activity, although the effect is likely influenced by the nature of the nucleobase and other sugar modifications.

The general mechanism for the antiproliferative activity of nucleoside analogs involves their intracellular conversion to the triphosphate form, which can then inhibit DNA polymerases or be incorporated into DNA, leading to chain termination and cell cycle arrest. nih.gov The antiproliferative potency of such compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%.

No specific IC50 data for this compound against various cancer cell lines was found in the reviewed literature.

The cytotoxic effects of anticancer nucleoside analogs are often mediated through the induction of programmed cell death pathways, such as apoptosis and autophagy.

Apoptosis: This is a well-regulated process of cell suicide characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The activation of a cascade of cysteine proteases known as caspases is a central feature of apoptosis. nih.govnih.gov Nucleoside analogs can trigger apoptosis by causing DNA damage, which in turn activates intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. While specific studies detailing the induction of apoptosis by this compound are lacking, it is a plausible mechanism of action given its structural class. The induction of apoptosis is a key mechanism for many chemotherapeutic agents. mdpi.com

Autophagy: This is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. mdpi.com Autophagy can have a dual role in cancer, either promoting cell survival under stress or contributing to cell death. drugtargetreview.com The interplay between autophagy and apoptosis is complex and can be influenced by the specific drug and cell type. Some anticancer agents have been shown to modulate autophagy, and targeting this pathway is being explored as a therapeutic strategy. mdpi.com There is currently no specific information available linking this compound to the induction of autophagy in cancer cells.

Effects on Cellular Signaling Pathways Related to Proliferation

Research into the specific effects of this compound on cellular signaling pathways related to proliferation is limited. Available data primarily focuses on its general cytotoxic effects rather than detailed pathway analysis.

A study investigating a series of 4′-C-(hydroxymethyl) analogs of pyrimidine (B1678525) and purine (B94841) nucleosides found that they were not cytotoxic to CCRF-CEM cells, which is a human T-cell acute lymphoblastic leukemia cell line. This lack of cytotoxicity suggests that at the concentrations tested, this compound does not significantly inhibit the proliferation of these cancer cells. However, this study did not delve into the specific effects on cellular signaling pathways that regulate cell proliferation, such as the MAPK/ERK or PI3K/Akt pathways.

Further investigation is required to determine if this compound has any subtle effects on cell cycle progression or the expression and activity of key regulatory proteins involved in cell proliferation, even in the absence of overt cytotoxicity.

Table 1: Cytotoxicity Data for 4'-C-(hydroxymethyl) Nucleoside Analogs

| Compound Class | Cell Line | Result |

|---|---|---|

| 4′-C-(hydroxymethyl) pyrimidine and purine nucleosides | CCRF-CEM | Not cytotoxic |

Other Biological Activities in Research Settings

The biological activities of this compound beyond its potential as an anticancer agent are not extensively documented. However, the broader class of 4'-C-substituted nucleosides has been explored for various therapeutic applications.

Antiviral Activity: While direct antiviral studies on this compound are not readily available in the literature, the observation that 4′-C-(hydroxymethyl) analogs can be activated by cellular kinases without causing cytotoxicity has led to the suggestion that they should be evaluated for antiviral activity. The rationale is that viral polymerases might incorporate the modified nucleoside triphosphate, leading to chain termination or impaired viral replication. For instance, a different class of 4'-C-substituted dideoxy pyrimidine nucleosides, those with a 4'-carboxyl or carboxymethyl function, have been identified as inhibitors of Hepatitis B virus (HBV) and Hepatitis C virus (HCV) replication nih.gov. This indicates the potential for modifications at the 4'-position to confer antiviral properties.

Antibacterial, Antifungal, and Anti-inflammatory Activities: There is currently no specific research available on the antibacterial, antifungal, or anti-inflammatory properties of this compound. While pyrimidine derivatives, in general, have been investigated for such activities, the specific contribution of the 4'-C-hydroxymethyl modification on a thymidine scaffold in these contexts remains to be determined.

Antisense Applications: Modifications of nucleosides are a key strategy in the development of antisense oligonucleotides (ASOs) to enhance properties such as nuclease resistance and binding affinity to target mRNA. Various 4'-C-substituted nucleosides have been explored for their potential in antisense therapeutics nih.gov. For example, oligodeoxynucleotides containing 4'-C-(aminoethyl)thymidine modifications have shown improved resistance to nuclease degradation and stable hybridization with complementary DNA and RNA strands, making them promising candidates for antisense drugs nih.gov. Although this compound itself has not been specifically highlighted in the context of ASO applications in the available literature, the exploration of other 4'-C modifications suggests a potential avenue for future research.

Table 2: Investigated Biological Activities of 4'-C-Substituted Nucleoside Analogs

| Biological Activity | Specific Compound/Class | Finding | Reference |

|---|---|---|---|

| Antiviral (HBV, HCV) | 4'-carboxy/carboxymethyl dideoxy pyrimidine nucleosides | Inhibits viral replication | nih.gov |

| Antisense Applications | 4'-C-(aminoethyl)thymidine | Improved nuclease resistance and hybridization | nih.gov |

Structure Activity Relationship Sar Studies

Impact of 4'-C-Substitution on Biological Efficacy and Selectivity

Research into 4'-C-substituted nucleosides (4'-SNs) has shown that this position is highly sensitive to modification. The introduction of substituents at the 4'-position can enhance the stability of the glycosyl bond against decomposition by acids and enzymes, potentially leading to a longer duration of antiviral activity in vivo. acs.org Early efforts in designing new types of nucleoside reverse transcriptase inhibitors (NRTIs) focused on 4'-SNs. nih.govresearchgate.net

Studies comparing various 4'-C-substituents have revealed that small, sterically undemanding groups are often preferred for potent biological activity. For instance, in the context of anti-HIV agents, 4'-substituted-2'-deoxynucleosides (4'-SdNs) bearing an ethynyl (B1212043) group have demonstrated significant activity against a wide range of HIV-1 strains, including drug-resistant variants. nih.govresearchgate.netresearchgate.net This highlights that while the hydroxymethyl group of 4'-C-hydroxymethylthymidine is a key modification, other groups at this position can elicit different and sometimes more potent activities.

The 4'-C-hydroxymethyl group specifically has been evaluated in various nucleoside contexts. While some 4'-C-(hydroxymethyl) analogs of pyrimidine (B1678525) and purine (B94841) nucleosides were found to be non-cytotoxic to certain cancer cell lines, they were recognized as substrates by various human nucleoside kinases. kfas.org.kw This enzymatic recognition is a prerequisite for activation to the therapeutic triphosphate form. For example, the 4'-C-(hydroxymethyl) analog of arabinofuranosyl cytosine was identified as a good substrate for deoxycytidine kinase, suggesting that nucleosides with this modification can be activated within human cells. kfas.org.kw This lack of inherent cytotoxicity, coupled with efficient phosphorylation, suggests their potential utility as antiviral agents. kfas.org.kw

The table below summarizes the impact of different 4'-C substituents on the anti-HIV activity of 2'-deoxynucleosides.

| 4'-C Substituent | Nucleoside Base | Target | Biological Activity |

| Hydroxymethyl | Cytosine (ara-C analog) | Human nucleoside kinases | Good substrate for deoxycytidine kinase, not cytotoxic. kfas.org.kw |

| Ethynyl | Various | HIV-1 Reverse Transcriptase | Potent activity against wild-type and drug-resistant HIV-1. nih.govresearchgate.netresearchgate.net |

| Cyano | Entecavir analog | HBV | Potent antiviral activity against HBV. acs.org |

| Azido (B1232118) | Thymidine (B127349) | Human nucleoside kinases | Serves as a precursor for creating oligonucleotide conjugates. researchgate.net |

| Methyl | Various | HIV-1 | Weakly inhibited HIV-1 multiplication in its unnatural α-anomer form. elsevierpure.com |

This data illustrates that the hydroxymethyl group confers favorable properties for enzymatic activation without causing significant cytotoxicity, positioning it as a valuable modification for developing antiviral agents. However, for direct and potent inhibition of enzymes like HIV reverse transcriptase, other groups such as ethynyl have shown superior efficacy. nih.govresearchgate.net

Role of Nucleobase Modifications on Activity

The nucleobase is the primary recognition element for DNA and RNA polymerases and kinases, making its structure critical for the activity of nucleoside analogues. Modifications to the thymine (B56734) base of this compound can modulate its binding affinity, selectivity, and susceptibility to metabolic enzymes.

While direct modifications on the thymine base of this compound are not extensively detailed in the available literature, SAR studies on related 4'-C-substituted nucleosides provide valuable insights. For instance, within the class of 4'-SNs developed as anti-HIV agents, analogues with different nucleobases (adenine, guanine, cytosine, thymine) exhibit varied activities. nih.gov This indicates that the interplay between the modified sugar and the specific nucleobase is crucial.

In a broader context, combining 4'-C-substitution with modified nucleobases has been a successful strategy. For example, 4'-C-substituted carbocyclic uracil (B121893) derivatives have been synthesized and evaluated against a panel of RNA viruses. nih.gov Similarly, the synthesis of 4'-C-hydroxymethyl-2'-fluoro-D-arabinofuranosylpurine nucleosides, including adenine (B156593) and 2,6-dichloropurine (B15474) derivatives, was undertaken to evaluate their cytotoxicity in human tumor cell lines. nih.gov The clofarabine (B1669196) analogue from this series showed slight cytotoxicity, demonstrating that the combination of a modified sugar and a specific purine base can lead to biological activity. nih.gov

The following table presents examples of how nucleobase modifications, in conjunction with 4'-C-substitutions, affect biological outcomes.

| 4'-C Substituent | Nucleobase Modification | Biological Target/Activity |

| Hydroxymethyl | Purine (e.g., clofarabine analog) | Slight cytotoxicity in CCRF-CEM leukemia cells. nih.gov |

| Various | Carbocyclic Uracil Derivatives | Evaluated against SARS-CoV-2, influenza, and norovirus. nih.gov |

| Ethynyl | 2-Fluoroadenine | Potent anti-HIV activity. researchgate.net |

These findings underscore that while the 4'-C-hydroxymethyl modification is a central feature, the identity of the nucleobase is a key determinant of the resulting biological activity and therapeutic target.

Influence of Sugar Moiety Modifications (e.g., stereochemistry, other branched nucleosides)

The conformation of the furanose sugar ring, often described by its pucker (North or South), is a critical determinant of a nucleoside's biological activity. acs.org Modifications to the sugar moiety, beyond the 4'-C position, can lock the sugar into a specific conformation, thereby influencing its interaction with target enzymes and its incorporation into nucleic acids. researchgate.netnih.gov

The stereochemistry of substituents on the sugar ring has a profound impact. For instance, the synthesis of 4'-C-(hydroxymethyl) analogs of both α- and β-D-arabinofuranosyl pyrimidine and purine nucleosides was performed to explore their biological potential. kfas.org.kw The arabinofuranosyl configuration (hydroxyl group at the 2'-position is in the 'up' or ara configuration) itself represents a significant modification compared to the natural ribose or deoxyribose sugar. Studies on 4'-C-hydroxymethyl-2'-fluoro-D-arabinofuranosylpurine nucleosides further combine the 4'-C-hydroxymethyl group with a 2'-fluoro modification in the ara configuration, creating complex analogues with potential anticancer activity. nih.govnih.gov

The introduction of branched structures at positions other than 4'-C also influences activity. For example, oligonucleotides containing 1-(2-deoxy-2-α-C-hydroxymethyl-β-D-ribofuranosyl)thymine (a 2'-C-branched isomer) have been studied. The positioning of the hydroxymethyl group at C-2' versus C-4' leads to different effects on the stability of nucleic acid duplexes. researchgate.net This demonstrates that the precise location of the branched substituent on the sugar ring is crucial.

The table below highlights the influence of various sugar moiety modifications on the properties of nucleosides.

| Modification Type | Specific Example | Observed Effect |

| Stereochemistry | α-anomer of 4'-C-methyl dioxolane nucleoside | Showed residual antineoplastic activity, whereas the β-anomer was inactive. elsevierpure.com |

| Stereochemistry | Arabinofuranosyl configuration in 4'-C-hydroxymethyl nucleosides | Analogs were recognized as substrates by human nucleoside kinases. kfas.org.kw |

| Additional Substituent | 2'-Fluoro group in 4'-C-hydroxymethyl-D-arabinofuranosylpurines | Resulted in analogues with slight cytotoxicity against tumor cells. nih.gov |

| Isomeric Branching | 2'-C-hydroxymethylthymidine in RNA hairpins | Conferred marked stability to RNA hairpins when incorporated into a tetraloop. researchgate.net |

These studies collectively show that the biological profile of this compound is not solely determined by the 4'-CH₂OH group but is a result of the complex interplay of all stereochemical and substituent features of the sugar moiety.

SAR of Oligonucleotides Containing this compound

The incorporation of modified nucleosides like this compound into oligonucleotides is a strategy used to enhance their therapeutic properties, such as nuclease resistance and binding affinity to target DNA or RNA sequences. nih.govoup.com The SAR of these modified oligonucleotides is critical for applications in antisense technology, siRNAs, and aptamers.

While direct studies on oligonucleotides containing this compound are limited, research on closely related 4'-C-aminoalkyl and 4'-C-azidomethyl analogues provides significant insights. For example, oligonucleotides containing 4'-C-aminoethylthymidine and 4'-C-[(N-methyl)aminoethyl]thymidine have been synthesized and evaluated. researchgate.net These modifications can enhance nuclease resistance, a desirable property for therapeutic oligonucleotides. nih.gov

The introduction of a 4'-C-substituent can affect the thermal stability of the duplex formed between the oligonucleotide and its target strand. This is typically measured by the melting temperature (Tm). For instance, 4'-C-azidomethylthymidine was incorporated into an oligodeoxyribonucleotide to allow for conjugation with other molecules via click chemistry. Melting temperature studies of these conjugates revealed that their duplex stability with a complementary 2'-O-methyl RNA strand was influenced by the conjugated ligand and the ionic strength of the solution. researchgate.net

| 4'-C-Substituted Thymidine Analog | Property Investigated | Key Finding |

| 4'-C-(N-alkyl)aminoethyl-T nih.gov | RNA Binding Affinity | Similar affinity for short alkyl chains (ethyl, butyl) compared to methyl; marked decrease for long octyl chain. |

| 4'-C-(N-alkyl)aminoethyl-T nih.gov | Nuclease Resistance | Conferred enhanced resistance to degradation, with the 4'-EAE-T modification showing the highest stability. |

| 4'-C-azidomethyl-T (conjugated) researchgate.net | Duplex Stability (Tm) with 2'-O-methyl RNA | Formed stable duplexes; stability was slightly destabilizing at low salt and stabilizing at high salt compared to unmodified sequence. |

| 4'-C-aminoethyl-T researchgate.net | Antisense Activity | Incorporated into gapmer ASOs to evaluate gene silencing potential. |

These findings indicate that incorporating 4'-C-branched thymidines into oligonucleotides can significantly modulate their key therapeutic properties. The hydroxymethyl group, being a relatively small and polar substituent, would be expected to influence duplex stability and nuclease resistance, making it a candidate for the development of modified therapeutic oligonucleotides.

Pharmacokinetics and Metabolism in Pre Clinical Research Models

Absorption and Distribution in In Vitro and Animal Models

Specific data on the absorption and distribution of 4'-C-hydroxymethylthymidine in in vitro or animal models is not currently available in the reviewed literature.

In general, the absorption and distribution of nucleoside analogues can be influenced by several factors, including their polarity and the presence of specific nucleoside transporters. For instance, hydrophilic nucleoside analogues often rely on carrier-mediated transport to cross cellular membranes. The distribution to various tissues is also a complex process that can be affected by blood flow, tissue binding, and the ability to cross biological barriers like the blood-brain barrier.

Without specific studies on this compound, any discussion on its absorption and distribution would be purely speculative and not based on scientific evidence.

Metabolic Pathways and Metabolite Identification in Non-Human Systems

There is no specific information available regarding the metabolic pathways and metabolite identification of this compound in non-human systems.

Generally, thymidine (B127349) analogues can be metabolized by various enzymes. The primary pathway often involves phosphorylation by kinases to form the active triphosphate metabolite, which can then be incorporated into DNA. Other metabolic routes can include degradation by enzymes such as thymidine phosphorylase. The modification at the 4'-C position with a hydroxymethyl group could potentially influence its recognition and processing by these enzymes, but experimental data is needed to confirm this.

Excretion Profiles in Pre-clinical Studies

No preclinical studies detailing the excretion profile of this compound have been identified.

The excretion of nucleoside analogues and their metabolites typically occurs via the kidneys into the urine, although biliary excretion can also be a route for some compounds. The chemical properties of the molecule, such as its polarity and molecular weight, play a significant role in determining the primary route and rate of excretion.

Data Tables

Due to the absence of specific experimental data for this compound in the public domain, it is not possible to generate data tables on its pharmacokinetic parameters.

Advanced Research Techniques and Computational Studies

Spectroscopic Characterization Techniques for Research Samples

Spectroscopic methods are fundamental for the structural confirmation and purity assessment of synthesized 4'-C-hydroxymethylthymidine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within the molecule. For this compound, 1H and 13C NMR are crucial for confirming the presence and connectivity of the thymine (B56734) base, the deoxyribose sugar, and the hydroxymethyl group at the 4'-position.

Key expected NMR signals for this compound would include:

1H NMR: Distinct signals for the protons of the thymine base (e.g., H-6, methyl protons), the sugar moiety (H-1', H-2', H-3', H-5'), and the newly introduced hydroxymethyl group (CH2OH). The absence of a signal for H-4' and the appearance of signals for the 4'-CH2OH group would be characteristic.

13C NMR: Resonances for each carbon atom in the molecule, with the chemical shift of the C4' carbon being significantly different from that in unmodified thymidine (B127349), confirming the substitution.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and between protons and their attached carbons, respectively, providing unambiguous structural assignment.

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which helps in confirming the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can reveal the nature of the nucleobase and the sugar moiety.

Table 1: Representative Spectroscopic Data for a 4'-Substituted Thymidine Analog

| Technique | Parameter | Observed Value/Pattern | Interpretation |

| 1H NMR | Chemical Shift (δ) | Signals corresponding to thymine, deoxyribose, and the 4'-substituent. | Confirms the presence of key structural motifs. |

| Coupling Constants (J) | Vicinal coupling constants provide information on the sugar pucker conformation. | Elucidates the three-dimensional shape of the sugar ring. | |

| 13C NMR | Chemical Shift (δ) | Unique signals for each carbon, with a characteristic shift for the C4' position. | Confirms the substitution at the 4'-position. |

| HRMS | m/z | Precise mass-to-charge ratio consistent with the molecular formula. | Confirms the elemental composition of the molecule. |

| MS/MS | Fragmentation | Characteristic loss of the sugar moiety and fragmentation of the thymine base. | Provides structural information and confirms the identity of the nucleoside. |

Note: The data in this table is representative and illustrates the type of information obtained from these analyses for a modified nucleoside like this compound.

X-ray Crystallography of this compound and its Complexes

Furthermore, co-crystallizing this compound with its biological target, such as a viral DNA polymerase or reverse transcriptase, can provide invaluable insights into its mechanism of action. The resulting crystal structure of the complex would reveal the specific interactions, such as hydrogen bonds and van der Waals contacts, between the nucleoside analog and the amino acid residues in the active site of the enzyme. This information is crucial for understanding the basis of its biological activity and for the rational design of more potent inhibitors.

Computational Chemistry and Molecular Modeling

Computational methods are instrumental in understanding the behavior of this compound at a molecular level and in predicting its biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. In the case of this compound, docking studies can be performed with the active sites of viral enzymes like reverse transcriptase or DNA polymerase to predict its binding mode and affinity. These simulations can help identify key interactions that contribute to the stability of the ligand-protein complex.

Molecular dynamics (MD) simulations provide a dynamic view of the molecular system over time. An MD simulation of this compound in complex with a target protein can reveal the conformational changes that occur upon binding and the stability of the interactions observed in docking studies. These simulations can also provide insights into the role of solvent molecules in the binding process and can be used to calculate the binding free energy, which is a measure of the binding affinity.

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to study the electronic structure and reactivity of this compound. These calculations can provide insights into the molecule's geometry, charge distribution, and vibrational frequencies. Furthermore, quantum chemical methods can be employed to model the reaction mechanism of the incorporation of this compound into a growing DNA chain by a polymerase. By calculating the energies of reactants, transition states, and products, these studies can elucidate the energetic feasibility of the enzymatic reaction and the effect of the 4'-hydroxymethyl group on the reaction pathway.

In silico methods are used to predict the biological activity and to establish Structure-Activity Relationships (SAR) for a series of compounds. For this compound and its analogs, quantitative structure-activity relationship (QSAR) models can be developed. These models correlate the structural or physicochemical properties of the molecules with their biological activity. By identifying the key molecular features that are important for activity, QSAR models can guide the design of new analogs with improved potency and selectivity. Predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can also be performed in silico to assess the drug-likeness of the compound at an early stage of development.

Table 2: Computational Approaches in the Study of this compound

| Technique | Application | Information Gained |

| Molecular Docking | Prediction of binding mode in a protein active site. | Preferred orientation, key interactions, and binding affinity score. |

| Molecular Dynamics | Simulation of the dynamic behavior of the ligand-protein complex. | Conformational changes, stability of interactions, and binding free energy. |

| Quantum Chemistry | Study of electronic structure and reaction mechanisms. | Optimized geometry, charge distribution, and reaction energetics. |

| QSAR/In Silico Prediction | Prediction of biological activity and drug-likeness. | Structure-activity relationships and ADMET properties. |

Analytical Methodologies for Detection and Quantification in Research Matrices

Developing robust analytical methods is essential for the detection and quantification of this compound in various research matrices, such as in vitro enzymatic assays or biological fluids. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common technique for this purpose.

For quantification, a validated HPLC method would typically involve:

Chromatographic Separation: A reversed-phase HPLC column is often used to separate this compound from other components in the sample matrix. The mobile phase composition and gradient are optimized to achieve good resolution and peak shape.

Detection: Ultraviolet (UV) detection is commonly used for nucleosides due to the strong absorbance of the pyrimidine (B1678525) ring. For higher sensitivity and selectivity, especially in complex biological matrices, mass spectrometry (MS) detection is preferred.

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the unknown samples. An internal standard is often used to correct for variations in sample preparation and injection volume.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity for the quantification of this compound in complex biological samples like plasma or cell extracts. This technique allows for the selective detection of the parent ion and its specific fragment ions, minimizing interference from the matrix.

Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid chromatography-mass spectrometry (LC-MS) stands as a pivotal analytical technique for the characterization of modified nucleosides like this compound. This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry, making it ideal for the analysis of complex biological matrices.

In a typical LC-MS analysis of 4'-C-substituted thymidine analogues, a reverse-phase high-performance liquid chromatography (HPLC) system is employed. The separation is commonly achieved on a C18 column, which is well-suited for retaining and separating polar and nonpolar analytes. The mobile phase often consists of a gradient of an aqueous solvent (containing a small amount of an acid like formic acid to improve protonation and peak shape) and an organic solvent such as acetonitrile or methanol.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently utilized ionization technique for modified nucleosides as it is a soft ionization method that minimizes fragmentation of the analyte, allowing for the detection of the intact molecular ion. The mass spectrometer can be operated in either positive or negative ion mode, depending on the nature of the analyte and the desired information. For thymidine analogues, positive ion mode is often preferred, where the protonated molecule [M+H]⁺ is observed.

Tandem mass spectrometry (MS/MS) can be further employed to obtain structural information. In this technique, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented, and the resulting product ions are detected. This fragmentation pattern provides a unique fingerprint of the molecule, aiding in its unequivocal identification.

Table 1: Illustrative LC-MS Parameters for the Analysis of 4'-Substituted Thymidine Analogues

| Parameter | Typical Value |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 5-95% B over a specified time |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive Ion Mode |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |

Nuclear Magnetic Resonance (NMR) Applications in Structural Elucidation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel compounds such as this compound. It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its three-dimensional structure.

For the structural characterization of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically performed.

¹H NMR (Proton NMR): This is one of the most fundamental NMR experiments and provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shifts (δ) of the protons in this compound are indicative of their local electronic environment. For instance, the protons of the hydroxymethyl group at the 4'-position will have a characteristic chemical shift.

¹³C NMR (Carbon-13 NMR): This experiment provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. This is crucial for establishing the connectivity of the sugar moiety and the thymine base.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for connecting the thymine base to the sugar ring and for confirming the position of the hydroxymethyl group at the 4'-position.

In addition to structural elucidation, NMR is also a powerful technique for studying the binding interactions of this compound with biological macromolecules, such as enzymes or nucleic acids. By monitoring changes in the NMR spectrum of either the small molecule or the macromolecule upon complex formation, valuable information about the binding site, binding affinity, and conformational changes can be obtained. Techniques such as chemical shift perturbation mapping and saturation transfer difference (STD) NMR are commonly employed for this purpose.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Core Structure of Thymidine (as a reference for this compound)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thymine Base | ||

| 2 | - | 151.8 |

| 4 | - | 164.5 |

| 5 | - | 111.2 |

| 6 | 7.5 | 137.1 |

| 5-CH₃ | 1.8 | 12.5 |

| Sugar Moiety | ||

| 1' | 6.2 | 84.9 |

| 2' | 2.3 | 39.1 |

| 3' | 4.4 | 71.5 |

| 4' | 4.0 | 85.2 |

| 5' | 3.8 | 62.3 |

Note: The chemical shifts for this compound would be expected to show significant differences, particularly for the signals corresponding to the 4' and surrounding positions due to the presence of the hydroxymethyl group.

Future Research Directions and Unexplored Avenues

Development of Novel 4'-C-Modified Nucleoside Analogs for Research

The modification of the 4'-position of the nucleoside sugar moiety has been shown to be a viable strategy for developing potential anticancer and antiviral agents. tandfonline.com This structural alteration can be well-tolerated and may enhance or preserve biological activity, suggesting that these analogs are likely metabolized to their active triphosphate forms. tandfonline.com The synthesis of new nucleosides continues to be a major focus, as evidenced by the development of clinically approved drugs like Fludarabine phosphate and Clofarabine (B1669196). tandfonline.com

Future research will focus on the rational design and synthesis of a new generation of 4'-C-modified nucleoside analogs to overcome the limitations of current therapeutics, such as poor cellular uptake, insufficient conversion to the active triphosphate form, rapid degradation, and the development of drug resistance. digitellinc.com Modifications at the 4'-position represent a significant structural motif for exploration. digitellinc.com Research is expanding to include various substitutions beyond the hydroxymethyl group, such as methyl, ethynyl (B1212043), azido (B1232118), and aminoethyl groups, each imparting unique conformational and biological properties to the nucleoside. researchgate.netacs.orgnih.gov

For instance, the introduction of a 4'-substituent can alter the sugar pucker conformation, which influences how the analog interacts with viral or cellular enzymes. nih.govnih.gov This can lead to improved enzymatic stability, enhanced cell permeability, and better bioavailability. acs.orgnih.gov The development of efficient and modular synthetic platforms is crucial to accelerate the discovery of these novel analogs. nih.gov

Table 1: Examples of 4'-C-Modifications on Nucleoside Analogs

| Modification at 4'-C Position | Potential Impact | Key Research Findings |

|---|---|---|

| Hydroxymethyl | Can be tolerated and may enhance or retain biological activity. tandfonline.com | Showed slight cytotoxicity in CCRF-CEM leukemia cells. nih.gov |

| Methyl | Can alter sugar pucker conformation; some analogs show potent anti-HIV activity. researchgate.netnih.gov | 2′-deoxy-4′-C-methyl nucleosides exhibited potent activity against HIV in MT-4 cells. researchgate.net |

| Azido | Stabilizes the sugar conformation and can decrease the nucleophilicity of the 3'-OH group. acs.orgnih.gov | 4'-azidothymidine has progressed to clinical stages for treating viral infections. acs.org |

| Ethynyl | Essential for increased binding in the hydrophobic pocket of HIV-1 reverse transcriptase. nih.gov | Islatravir, a 4'-ethynyl analog, is a potent anti-HIV agent in clinical development. acs.orgnih.gov |

| Aminoethyl | Can improve thermal stability and resistance against nucleases in oligonucleotides. nih.gov | Oligonucleotides with this modification show potential for antisense therapeutics. nih.gov |

| Fluoro | Can block viral replication by triggering polymerase stalling. researchgate.net | 4'-Fluorouridine has been identified as an effective inhibitor of SARS-CoV-2 replication. researchgate.net |

Exploration of Combination Strategies in Pre-clinical Models

To enhance therapeutic efficacy and overcome potential drug resistance, the exploration of combination strategies involving 4'-C-modified nucleosides is a critical avenue for future research. Combining these novel agents with existing chemotherapeutics, targeted therapies, or immunotherapies could lead to synergistic effects, allowing for reduced dosages and potentially mitigating toxicity. masseycancercenter.orgnih.gov

Preclinical studies are essential to identify rational drug combinations. For instance, in acute myeloid leukemia (AML), combining the BCL-2 inhibitor venetoclax with PI3K inhibitors has shown robust activity against cancer cells, even those with venetoclax resistance. masseycancercenter.org A similar approach could be taken with 4'-C-hydroxymethylthymidine and its analogs. By targeting different cellular pathways simultaneously, combination therapies may prevent the emergence of resistant clones.

Future preclinical models should investigate the synergistic potential of 4'-C-modified nucleosides with:

Standard Chemotherapy Agents: To assess if they can sensitize cancer cells to traditional drugs.

Targeted Radiopharmaceutical Therapy (TRT): Combining a systemic agent like a 4'-C-modified nucleoside with targeted radiation could enhance tumor control, especially in metastatic disease. nih.gov

Immune Checkpoint Inhibitors (ICIs): Investigating whether these nucleoside analogs can induce immunogenic cell death, thereby making tumors more responsive to immunotherapies. nih.gov

These studies will require sophisticated preclinical models, such as patient-derived xenografts (PDXs), to better predict clinical outcomes.

Mechanistic Studies on Resistance Pathways in Advanced Models

The development of drug resistance is a major challenge in antiviral and cancer therapy. digitellinc.comnih.gov For nucleoside analogs, resistance can emerge through various mechanisms, including decreased activation by cellular kinases, altered drug transport, or mutations in the target viral or cellular polymerases. Understanding these resistance pathways is crucial for the design of next-generation 4'-C-modified nucleosides that can circumvent these issues.

Future research should employ advanced models to elucidate the mechanisms of resistance to this compound and related compounds. This involves:

Generating Resistant Cell Lines: Exposing cancer or virus-infected cell lines to escalating concentrations of the drug to select for resistant populations.

Genomic and Proteomic Analysis: Using techniques like next-generation sequencing and mass spectrometry to identify genetic mutations or changes in protein expression in resistant cells compared to sensitive cells.

Structural Biology: Studying the crystal structures of target enzymes (e.g., polymerases, kinases) from resistant models in complex with the nucleoside analog to understand the structural basis of resistance.

A key aspect of designing resistance-proof nucleosides is ensuring the presence of a 3'-hydroxyl group, which is critical for preventing chain termination-based resistance. nih.gov The absence of this group has been linked to the emergence of resistance for some nucleoside analogs. acs.orgnih.gov

Applications in Chemical Probes and Research Tools

Beyond their therapeutic potential, 4'-C-modified nucleosides can be invaluable as chemical probes and research tools to investigate fundamental biological processes. The unique chemical handles introduced at the 4'-position can be exploited for various applications. rsc.org

Future directions in this area include:

Nucleic Acid Labeling: Analogs like N4-allylcytidine can be incorporated into RNA and subsequently modified, allowing for the tracking and sequencing of cellular RNAs. rsc.org A similar strategy could be developed for this compound, where the hydroxyl group could be a site for attaching fluorescent dyes, biotin, or other reporter molecules.

Probing Enzyme-Substrate Interactions: By incorporating modified nucleosides into DNA or RNA strands, researchers can study the recognition and processing of these modified substrates by polymerases, nucleases, and other nucleic acid-binding proteins.

Chemical Sequencing: Certain modifications can induce base misincorporation during reverse transcription, a property that can be harnessed to develop novel methods for sequencing and detecting nucleic acid modifications at single-base resolution. rsc.org

The chemical diversity offered by 4'-C-modifications provides a rich toolkit for chemists and biologists to create probes for studying the complex world of nucleic acid metabolism and function. nih.gov

Integration with Advanced Biological Systems and Organ-on-a-Chip Models

To bridge the gap between traditional 2D cell culture and in vivo animal studies, future preclinical evaluation of this compound and its analogs should leverage advanced biological systems. nih.gov Organ-on-a-chip (OOC) models, which are microfluidic devices that mimic the structure and function of human organs, offer a more physiologically relevant platform for drug screening and toxicity testing. wikipedia.orgmdpi.com

These biomimetic systems can recapitulate key aspects of human physiology, such as tissue-tissue interactions and mechanical forces, which are often missing in conventional in vitro models. frontiersin.org Integrating 4'-C-modified nucleosides into these platforms will allow researchers to:

Model Disease States: Use OOCs, such as cancer-on-a-chip models, to study the efficacy of these compounds in a microenvironment that more closely resembles a human tumor. nih.govnih.gov

Assess Pharmacokinetics and Toxicity: Evaluate the metabolism and potential off-target toxicity of novel nucleoside analogs in interconnected multi-organ chip systems (e.g., liver, kidney, heart chips). nih.gov

Enable Personalized Medicine: Culture patient-derived cells on OOCs to test the efficacy of different 4'-C-modified nucleosides and identify the most effective treatment for a specific individual. mdpi.com

The use of OOCs can help to de-risk drug development by providing more accurate predictions of human responses, potentially reducing the reliance on animal testing and accelerating the translation of promising compounds to the clinic. nih.govfrontiersin.org

Q & A

Q. What are the established synthetic routes for 4'-C-hydroxymethylthymidine, and how can researchers verify the compound's structural fidelity post-synthesis?

Answer: The synthesis of this compound typically involves nucleoside modification via regioselective hydroxymethylation at the 4'-C position. A common approach employs phosphoramidite chemistry for automated solid-phase synthesis, similar to methods used for 4-methoxythymidine derivatives . Post-synthesis, researchers should:

- Confirm purity via HPLC or LC-MS.

- Validate structural integrity using - and -NMR spectroscopy, focusing on characteristic shifts for the hydroxymethyl group (e.g., δ ~3.8 ppm for CHOH protons).

- Cross-reference with databases like SciFinder or Reaxys to compare spectral data with known derivatives .

Q. How can researchers determine whether this compound is a novel compound or a previously reported analog?

Answer:

- Use SciFinder or Reaxys to search for structural analogs by inputting the compound’s IUPAC name or SMILES string.

- Compare melting points, optical rotation (), and spectral data (NMR, IR) with literature values. If discrepancies exist, confirm novelty via X-ray crystallography (if crystalline) or advanced mass spectrometry (e.g., HRMS-ESI) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Use nitrile gloves and lab coats to avoid skin contact.

- Conduct reactions in a fume hood to prevent inhalation of airborne particles.

- Store the compound in a desiccator at 2–8°C to prevent hydrolysis of the hydroxymethyl group. Refer to safety data sheets (SDS) for emergency procedures .

Advanced Research Questions

Q. How does the hydroxymethyl modification at the 4'-C position influence the antiviral activity of thymidine analogs, and what experimental models validate this?

Answer: The 4'-C-hydroxymethyl group alters ribose ring flexibility and hydrogen-bonding capacity, impacting binding to viral polymerases. For example, this compound exhibits moderate anti-HIV activity (EC = 7.0 µM) but lower selectivity compared to 4'-C-cyanothymidine (EC = 0.002 µM) . Key validation steps:

- In vitro assays : Measure inhibition of HIV reverse transcriptase (RT) using -thymidine incorporation assays.

- Cellular toxicity : Determine CC in MT-4 or peripheral blood mononuclear cells (PBMCs).

- Molecular docking : Compare binding poses with RT using software like AutoDock Vina to rationalize activity differences .

Table 1 : Antiviral activity of select 4'-C-modified thymidine analogs

| Compound | EC (µM) | CC (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 7.0 | >400 | >57 |

| 4'-C-cyanothymidine | 0.002 | 1 | 500 |

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Answer: Discrepancies may arise from variations in:

- Assay conditions (e.g., cell line susceptibility, serum concentration).

- Compound stability : Hydroxymethyl groups are prone to oxidation; verify purity at assay endpoints via LC-MS.

- Statistical rigor : Use replicates () and report standard deviations. Cross-validate findings with orthogonal assays (e.g., RT inhibition vs. viral load quantification) .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Answer:

- ADMET prediction : Tools like SwissADME or ADMETLab 2.0 can estimate bioavailability, blood-brain barrier permeability, and metabolic stability.

- Metabolism modeling : Use cytochrome P450 isoform binding simulations (e.g., CYP3A4) to predict hepatic clearance.

- Solubility : Apply COSMO-RS theory to calculate logP and aqueous solubility, critical for formulation studies .

Methodological Guidance

Q. How should researchers integrate this compound data into existing structure-activity relationship (SAR) frameworks for nucleoside analogs?

Answer:

- SAR parameters : Correlate substituent electronegativity (e.g., hydroxymethyl vs. cyano) with antiviral potency.

- Thermodynamic integration : Calculate binding free energy () using molecular dynamics (MD) simulations to quantify RT affinity.

- Data sharing : Deposit raw spectral and assay data in repositories like Chemotion or RADAR4Chem for community validation .

Q. What experimental designs are optimal for assessing the mutagenic potential of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.